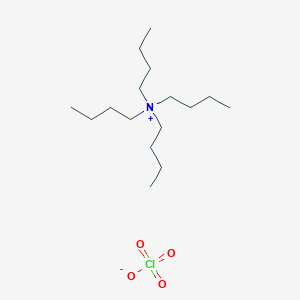

Perchlorate de tétrabutylammonium

Vue d'ensemble

Description

Tetrabutylammonium perchlorate is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a salt composed of the tetrabutylammonium cation and the perchlorate anion. The compound has been investigated for its role in the synthesis of other chemicals, its physical and chemical properties, and its behavior in different solvents and conditions .

Synthesis Analysis

The synthesis of tetrabutylammonium perchlorate is not directly described in the provided papers, but its role in the synthesis of other compounds is noted. For example, it is used in the synthesis of bromoacetyl derivatives, where tetrabutylammonium tribromide, a related compound, reacts with acetyl derivatives to yield the desired products . Additionally, tetrabutylammonium salts are used as catalysts in the synthesis of various organic compounds, demonstrating the versatility of tetrabutylammonium-based reagents in chemical synthesis .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium perchlorate has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in a triclinic space group with specific unit cell dimensions. The structure is partially disordered but features columns of perchlorate anions and nanotubular entities formed by tetrabutylammonium cations. This intricate arrangement highlights the complex interactions between the cations and anions within the crystal lattice .

Chemical Reactions Analysis

Tetrabutylammonium perchlorate participates in various chemical reactions, including the intercalation of its ionic species on graphite electrodes. This process is significant for the development of dual-intercalation battery systems, where both the perchlorate anion and tetrabutylammonium cation are intercalated from the same solvent, demonstrating the compound's electrochemical activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium perchlorate have been extensively studied. Its apparent molar volumes and partial molar volumes at infinite dilution have been measured in different solvents, providing insight into the ionic contributions of the salt . The formation of clathrate hydrates of tetrabutylammonium salts, including the perchlorate, has been observed, with the melting points of these hydrates being influenced by the type of anion present . Conductometric studies have determined the dissociation constants

Applications De Recherche Scientifique

Applications du Perchlorate de Tétrabutylammonium (TBAP) dans la recherche scientifique

Analyse électrochimique : Le TBAP est couramment utilisé comme solvant dans la préparation de solutions mères standard pour l'analyse par chromatographie liquide haute performance (CLHP). Il a été spécifiquement utilisé pour l'analyse des azo-colorants Soudan dans les échantillons alimentaires .

Tampon électrophorétique : En électrophorèse capillaire non aqueuse (ECNA), le TBAP sert de tampon électrophorétique pour rincer le capillaire. Ceci est particulièrement utile pour la détermination des alcaloïdes tels que l'atropine, l'anisodamine et la scopolamine dans l'extrait de plante de Flos daturae .

Cristallographie : La structure cristalline du TBAP a été élucidée en utilisant la diffraction des rayons X sur monocristal, fournissant des informations précieuses sur sa structure moléculaire et ses interactions potentielles avec d'autres composés .

Propriétés thermiques et conductivité ionique : Des recherches ont été menées sur les paramètres thermiques et les propriétés de transport du TBAP, révélant une transition polymorphe à 330 K et un point de fusion à 487 K. Ces propriétés sont essentielles pour comprendre son comportement à différentes températures et ses applications potentielles dans la gestion thermique .

Safety and Hazards

Orientations Futures

TBAP has a wide variety of applications, perhaps best known being that of phase-transfer catalysis . Certain derivatives are active catalysts in their own right . Some, such as those where X − = ClO4− or CF3SO3− and R is a simple n-alkyl group, have widespread use as background electrolytes for non-aqueous electrochemistry . Others which form liquid adducts (deep eutectic solvents ) have promise as green solvents for industrial use .

Propriétés

IUPAC Name |

tetrabutylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZDCFTQSIIOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9062065 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1923-70-2 | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

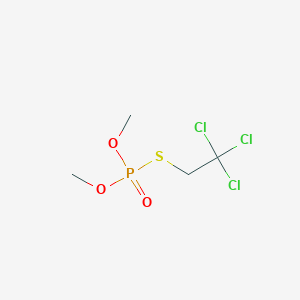

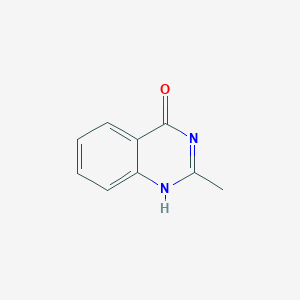

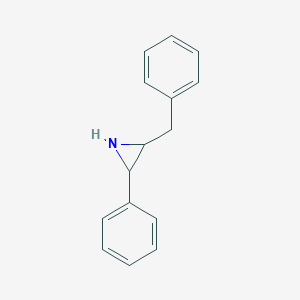

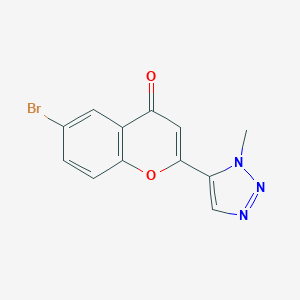

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

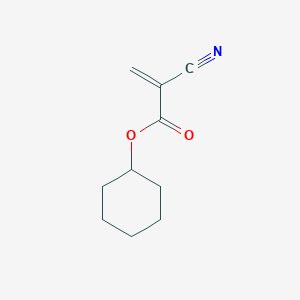

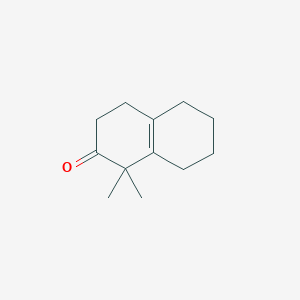

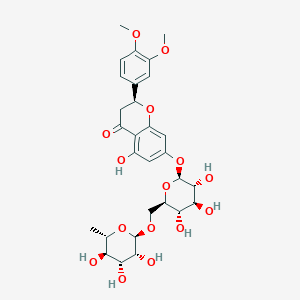

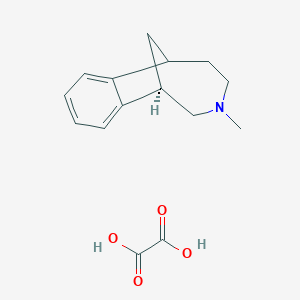

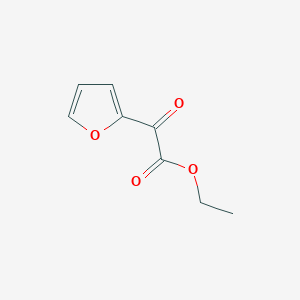

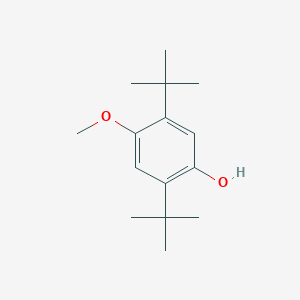

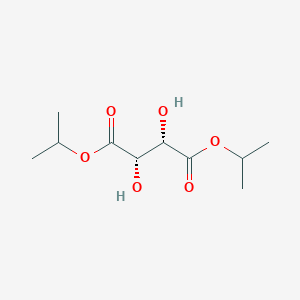

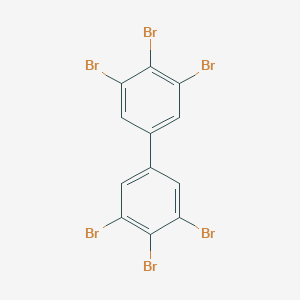

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tetrabutylammonium perchlorate?

A1: Tetrabutylammonium perchlorate has a molecular formula of C16H36ClNO4 and a molecular weight of 341.91 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Tetrabutylammonium perchlorate?

A: Infrared (IR) and Raman spectroscopy are valuable tools for studying the molecular structure of TBAP. [] Researchers can analyze characteristic vibrational frequencies to gain insights into the compound's structure.

Q3: What is the role of Tetrabutylammonium perchlorate in electrochemistry?

A: TBAP is commonly used as a supporting electrolyte in non-aqueous electrochemistry. [, , , , ] Its role is to enhance the conductivity of the solution, enabling efficient charge transport during electrochemical reactions.

Q4: How does the choice of solvent affect Tetrabutylammonium perchlorate's performance in electrochemical studies?

A: The solvent significantly impacts the electrochemical behavior of systems containing TBAP. For instance, studies on poly(vinylferrocene) films revealed a "solvent sensitivity" effect, where the charge density varied depending on the solvent used (propylene carbonate vs. tetramethylene sulfone). [] Researchers should carefully consider solvent effects when designing experiments.

Q5: Does Tetrabutylammonium perchlorate exhibit any catalytic properties?

A: While TBAP is primarily known as a supporting electrolyte, research indicates that its presence can influence reaction pathways. For example, in the electrocatalytic reduction of CO2 using TBAP-propylene carbonate as the electrolyte solution, the presence of TBAP contributed to achieving a high Faradaic efficiency of CO formation (93%). [] This suggests a potential role of TBAP beyond simply enhancing conductivity.

Q6: Are there any computational chemistry studies focusing on Tetrabutylammonium perchlorate?

A: While the provided research does not explicitly discuss computational studies on TBAP itself, it highlights the use of computational methods to understand related systems. For instance, researchers investigating salt effects on photoinduced charge separation utilized calculations to rationalize the impact of different salts on exciplex behavior. [] This suggests potential avenues for applying computational chemistry to study TBAP interactions in various systems.

Q7: How does the structure of Tetrabutylammonium perchlorate, specifically the tetrabutylammonium cation, influence its properties?

A: The bulky tetrabutylammonium cation contributes to TBAP's solubility in organic solvents and its ability to act as a phase-transfer catalyst. [, , ] Modifications to the alkyl chain length or substituents could alter these properties, impacting its effectiveness in specific applications.

Q8: Which analytical techniques are commonly used to study Tetrabutylammonium perchlorate-containing systems?

A: Researchers employ a range of techniques including cyclic voltammetry, [, , , , , , , , ] differential pulse voltammetry, [, , , ] electrochemical impedance spectroscopy, [, , ] chronoamperometry, [] scanning electron microscopy, [, , ] UV-Vis spectroscopy, [, , ] FTIR spectroscopy, [, , , ] NMR spectroscopy, [, , , ] and quartz crystal microbalance. [, ] The choice of technique depends on the specific research question and the system under investigation.

Q9: What are some future research directions related to Tetrabutylammonium perchlorate?

A9: Further research can explore the following:

- Developing a deeper understanding of TBAP's role in influencing reaction mechanisms and selectivity in various electrochemical systems. []

- Investigating the impact of TBAP on the morphology and properties of electrochemically deposited polymers and composite materials. [, ]

- Exploring alternative electrolytes with improved environmental profiles and comparable or enhanced performance compared to TBAP. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.